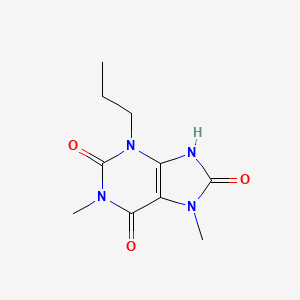
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one is an organic compound characterized by its unique structure, which includes multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one typically involves the reaction of fluorinated precursors under controlled conditions. One common method is the reaction of 1,1,1,2-tetrafluoroethane with trifluoromethylating agents in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical and biological processes. The pathways involved often include the formation of stable intermediates and transition states that facilitate the desired reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- Trifluoromethyl 1,1,2,2-tetrafluoroethyl ether
- 1,1,1,3,3,3-Hexafluoro-2-propanol
Uniqueness
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a double bond in its structure. This unique structure imparts distinct chemical and physical properties, such as high reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
184711-88-4 |
|---|---|
Molecular Formula |
C7H5F7O |
Molecular Weight |
238.10 g/mol |
IUPAC Name |
1,1,1,2-tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one |
InChI |
InChI=1S/C7H5F7O/c1-2-3-4(15)5(8,6(9,10)11)7(12,13)14/h2-3H,1H3 |
InChI Key |
XEYDAHCGYONHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


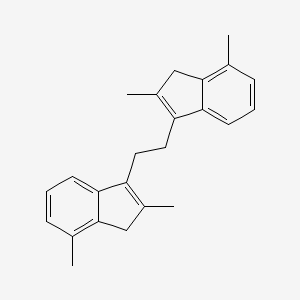
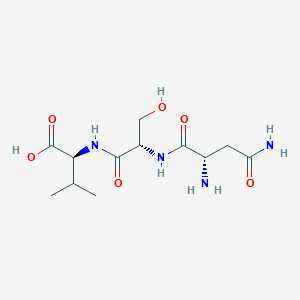

![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)
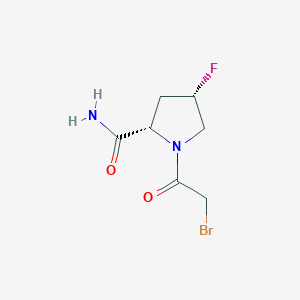
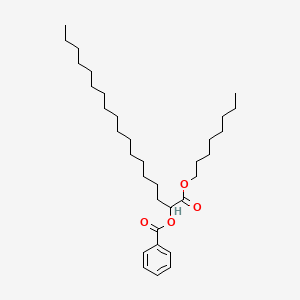
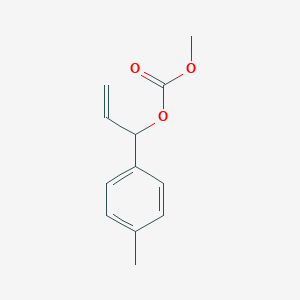
![3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14260044.png)
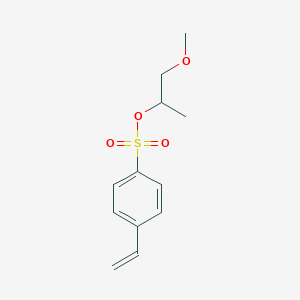
![4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14260061.png)

![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)
